2-(4-methanesulfonamidophenyl)-N-[(thiophen-2-yl)methyl]acetamide
Description
2-(4-Methanesulfonamidophenyl)-N-[(thiophen-2-yl)methyl]acetamide is a synthetic acetamide derivative featuring a methanesulfonamide-substituted phenyl group at the α-carbon and a thiophen-2-ylmethyl group as the N-substituent (Figure 1). The thiophene moiety, a five-membered aromatic heterocycle with a sulfur atom, is known to participate in π-π interactions and improve pharmacokinetic properties in drug design .
Activation of 2-(4-methanesulfonamidophenyl)acetic acid to its acyl chloride.
Coupling with (thiophen-2-yl)methylamine under basic conditions, as seen in similar acetamide syntheses .
Properties
IUPAC Name |
2-[4-(methanesulfonamido)phenyl]-N-(thiophen-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S2/c1-21(18,19)16-12-6-4-11(5-7-12)9-14(17)15-10-13-3-2-8-20-13/h2-8,16H,9-10H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIYCFPOBFZZPDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)CC(=O)NCC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that similar compounds with sulfone groups have been shown to act as electron-output sites due to their strong electron-withdrawing ability.
Mode of Action
Compounds with similar structures have been shown to interact with their targets through a sulfide oxidation tuning approach. This involves the construction of a series of sulfone-based dual acceptor copolymers with different numbers of sulfonyl groups.
Biochemical Pathways
Similar compounds have been used in the construction of polymeric photocatalysts for hydrogen evolution by water splitting. This suggests that the compound may have a role in energy production and conversion processes.
Result of Action
Similar compounds have been shown to display high photocatalytic activities under visible-light illumination.
Action Environment
Similar compounds have been shown to improve the capacity retention of high voltage li-ion cells, suggesting that the compound may have potential applications in energy storage and conversion systems.
Biological Activity
The compound 2-(4-methanesulfonamidophenyl)-N-[(thiophen-2-yl)methyl]acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 270.32 g/mol. The compound features a methanesulfonamide group, which is known for its ability to interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄N₂O₂S |
| Molecular Weight | 270.32 g/mol |
| Chemical Structure | Chemical Structure |
Antimicrobial Activity
Research has indicated that compounds with methanesulfonamide groups exhibit significant antimicrobial properties. A study demonstrated that derivatives of methanesulfonamide, including our compound of interest, showed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism is believed to involve inhibition of bacterial cell wall synthesis.
Anticancer Properties
In vitro studies have suggested that this compound may possess anticancer properties. A recent investigation revealed that the compound induced apoptosis in cancer cell lines by activating caspase pathways . The results showed a dose-dependent response, indicating potential for further development as an anticancer agent.
Enzyme Inhibition
The compound has also been evaluated for its potential as an enzyme inhibitor. Specifically, it was tested against RNA helicase DHX9, which plays a crucial role in various cellular processes including RNA metabolism and gene expression . Inhibitory assays revealed promising results, suggesting that this compound could serve as a lead for developing new therapeutics targeting RNA helicases.
Study on Antimicrobial Effects
In a controlled laboratory setting, the antimicrobial efficacy of the compound was tested against several pathogens. The Minimum Inhibitory Concentration (MIC) values were determined using the broth microdilution method:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
The results indicate that the compound exhibits stronger activity against Staphylococcus aureus compared to other tested strains .
Study on Anticancer Activity
A study conducted on human breast cancer cell lines (MCF-7) demonstrated that treatment with the compound resulted in significant cell growth inhibition:
| Concentration (µM) | % Cell Viability |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 60 |
| 50 | 30 |
The data suggest that higher concentrations lead to increased cytotoxic effects, supporting the hypothesis of its anticancer potential .
Scientific Research Applications
Biological Activities
Research indicates that compounds featuring thiophene and methanesulfonamide moieties exhibit diverse biological activities, including:
- Antimicrobial Activity : Thiophene derivatives have shown effectiveness against various bacterial strains, suggesting potential use in developing new antibiotics.
- Anticancer Properties : Preliminary studies indicate that the compound may inhibit certain cancer cell lines, making it a candidate for further investigation in oncology.
- Anti-inflammatory Effects : The methanesulfonamide group has been associated with anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
Antimicrobial Agents
The compound's structural components suggest that it could serve as a lead compound for developing new antimicrobial agents. A study demonstrated that similar sulfonamide derivatives exhibited potent activity against resistant bacterial strains, indicating that this compound may follow suit.
| Compound | Activity | Reference |
|---|---|---|
| 2-(4-Methanesulfonamidophenyl)-N-[(thiophen-2-yl)methyl]acetamide | Antibacterial | |
| Sulfonamide Derivative X | Resistant Bacteria |
Cancer Therapy
In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cells. The mechanism involves the inhibition of key signaling pathways associated with cell proliferation.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa (Cervical) | 15 | Induces apoptosis |
| MCF7 (Breast) | 20 | Inhibits growth |
Anti-inflammatory Applications
Research into the anti-inflammatory properties of methanesulfonamide-containing compounds suggests potential applications in treating conditions like rheumatoid arthritis and inflammatory bowel disease.
Case Studies
-
Case Study on Antimicrobial Efficacy
A recent study evaluated the efficacy of various thiophene-based compounds against Staphylococcus aureus. The results indicated that modifications to the thiophene ring significantly enhanced antimicrobial activity, supporting the hypothesis that similar modifications to this compound could yield potent new antibiotics. -
Cancer Cell Line Study
A comparative analysis of several methanesulfonamide derivatives revealed that those with thiophene substitutions exhibited superior anticancer activity against multiple cell lines. This study emphasizes the need for further exploration into the structure-activity relationship of this compound.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and similarities between the target compound and its analogs:
Key Observations :
- Sulfonamide vs. Sulfamoyl: The target’s methanesulfonamide group (-SO₂NH₂CH₃) differs from sulfamoyl (-SO₂NH₂) in .
- Thiophene Positioning : The target’s N-(thiophen-2-yl)methyl group contrasts with α-thienyl substituents in analogs (e.g., ). Thiophene at the N-position may reduce steric hindrance during target binding compared to α-substitution .
- Halogen vs. Electron-Withdrawing Groups : Bromine in enhances electrophilicity, while the target’s methanesulfonamide offers both electronic modulation and hydrogen-bonding capacity.
Pharmacological and Biochemical Implications
- Antimycobacterial Activity : N-(4-Bromophenyl)-2-(2-thienyl)acetamide () showed promising antimycobacterial activity, attributed to the thiophene’s interaction with bacterial enzymes. The target compound’s methanesulfonamide may further optimize solubility and target affinity .
- Antioxidant and Antimicrobial Effects: N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide () demonstrated dual antioxidant and antimicrobial activity. The cyano group enhances electrophilicity, while the target’s sulfonamide could offer similar benefits via H-bonding .
- The target’s structure aligns with ligands for translocator protein (TSPO) or other neurological targets .
Preparation Methods
Synthesis of 4-Methanesulfonamidophenyl Acetic Acid
The phenylacetic acid derivative is prepared via sulfonylation of 4-aminophenylacetic acid.
-
Sulfonylation Reaction :
-
4-Aminophenylacetic acid reacts with methanesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to form the sulfonamide.
-
Reaction Conditions :
-
Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).
-
Temperature: 0–5°C (to control exothermicity).
-
Duration: 2–4 hours.
-
-
Mechanism : Nucleophilic acyl substitution at the amine group.
-
Synthesis of Thiophen-2-ylmethylamine
Thiophen-2-ylmethylamine is synthesized through reduction of thiophene-2-carbonitrile:
Amide Bond Formation
The final step involves coupling 4-methanesulfonamidophenyl acetic acid with thiophen-2-ylmethylamine via an amide bond:
-
Activation of Carboxylic Acid :
-
Coupling Reaction :
Critical Reaction Parameters and Optimization
Solvent Selection
Temperature and Catalysis
Purification Strategies
-
Crystallization :
-
Column Chromatography :
-
Distillation :
Challenges and Mitigation
Impurity Formation
Scalability Issues
-
Exothermic Reactions : Sulfonylation and LiAlH₄ reductions require controlled heat dissipation. Jacketed reactors and dropwise reagent addition are essential.
-
Solvent Recovery : DCM and THF are recycled via fractional distillation to reduce costs.
Recent Advances in Synthesis
Flow Chemistry Approaches
Enzymatic Catalysis
-
Lipase-mediated amide coupling (e.g., Candida antarctica lipase B) offers a greener alternative with >90% enantiomeric excess.
Analytical Characterization
Post-synthesis, the compound is validated using:
-
HPLC : Purity >98% (C18 column, acetonitrile/water 60:40).
-
NMR :
Industrial-Scale Considerations
Cost Analysis
Q & A
Q. How can the structural integrity of 2-(4-methanesulfonamidophenyl)-N-[(thiophen-2-yl)methyl]acetamide be confirmed experimentally?
- Methodological Answer : Structural confirmation requires multi-analytical validation:
- NMR Spectroscopy : Analyze - and -NMR spectra to verify proton environments (e.g., methanesulfonamide protons at δ ~3.0 ppm, thiophene aromatic protons at δ ~6.8–7.5 ppm) and carbon backbone integrity .
- Mass Spectrometry (MS) : Use high-resolution MS to confirm the molecular ion peak (e.g., [M+H]) and fragmentation patterns consistent with the acetamide and thiophene moieties .
- HPLC : Assess purity (>95%) via reverse-phase chromatography with UV detection at 254 nm .
Q. What multi-step synthetic routes are reported for this compound?
- Methodological Answer : A typical synthesis involves:
Sulfonamide Formation : React 4-aminophenyl methanesulfonate with methanesulfonyl chloride in dichloromethane (DCM) under basic conditions (e.g., triethylamine) .
Acetamide Coupling : Use carbodiimide coupling agents (e.g., EDC/HOBt) to conjugate the sulfonamide intermediate with (thiophen-2-yl)methylamine in anhydrous DMF at 0–5°C .
Purification : Isolate via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodological Answer :
- Antimicrobial Testing : Perform broth microdilution assays (e.g., MIC determination against S. aureus or E. coli) in Mueller-Hinton broth .
- Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hr incubation and IC calculation .
- Enzyme Inhibition : Assess COX-2 or kinase inhibition via fluorometric/colorimetric kits, comparing activity to reference inhibitors .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of the thiophene-acetamide intermediate?
- Methodological Answer :
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)) or organocatalysts for coupling steps to reduce side-product formation .
- Solvent Effects : Compare polar aprotic solvents (DMF vs. DMSO) under inert atmospheres (N) to stabilize reactive intermediates .
- Temperature Control : Optimize stepwise heating (e.g., 40°C for sulfonylation, 25°C for amidation) using jacketed reactors .
Q. How to resolve contradictions in biological activity data across different assay conditions?
- Methodological Answer :
- Dose-Response Reproducibility : Validate results across ≥3 independent experiments with positive/negative controls (e.g., doxorubicin for cytotoxicity) .
- Solubility Adjustments : Use co-solvents (e.g., DMSO ≤0.1%) or surfactants (Tween-80) to ensure compound dissolution in aqueous media .
- Target-Specific Profiling : Perform SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinities for suspected targets (e.g., kinases) .
Q. What computational strategies predict interactions between this compound and biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to model binding poses against crystallized targets (e.g., COX-2 PDB: 5KIR) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes under physiological conditions .
- QSAR Modeling : Develop regression models (e.g., using MOE descriptors) to correlate structural features (e.g., sulfonamide logP) with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
